molecular formula C14H20ClNO3 B6090779 3-(4-morpholinyl)propyl benzoate hydrochloride

3-(4-morpholinyl)propyl benzoate hydrochloride

Cat. No.: B6090779
M. Wt: 285.76 g/mol
InChI Key: UWTFDJQFONUFQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-morpholinyl)propyl benzoate hydrochloride, also known as MPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPB is a white to off-white crystalline powder that is soluble in water and ethanol.

Mechanism of Action

The mechanism of action of 3-(4-morpholinyl)propyl benzoate hydrochloride is not fully understood, but it is thought to involve the modulation of certain signaling pathways in the body. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. It has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in vitro and in vivo. This compound has also been shown to reduce the levels of oxidative stress markers in the brain. In addition, this compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-morpholinyl)propyl benzoate hydrochloride in lab experiments is its high purity and solubility in water and ethanol. This makes it easy to work with and allows for accurate dosing. However, one limitation of using this compound is its relatively high cost compared to other compounds that have similar effects.

Future Directions

There are several future directions for the study of 3-(4-morpholinyl)propyl benzoate hydrochloride. One potential area of research is the development of this compound-based therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another potential area of research is the use of this compound in cancer therapy. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis method for 3-(4-morpholinyl)propyl benzoate hydrochloride involves the reaction of benzoic acid with 3-(4-morpholinyl)propylamine in the presence of hydrochloric acid. The resulting product is this compound hydrochloride. This synthesis method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

3-(4-morpholinyl)propyl benzoate hydrochloride has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. This compound has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential use in cancer therapy.

Properties

IUPAC Name

3-morpholin-4-ylpropyl benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c16-14(13-5-2-1-3-6-13)18-10-4-7-15-8-11-17-12-9-15;/h1-3,5-6H,4,7-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTFDJQFONUFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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